Thieno(2,3-c)isothiazole-5-carboxamide, 4-amino-3-((phenylmethyl)thio)-
Beschreibung
Thieno(2,3-c)isothiazole-5-carboxamide, 4-amino-3-((phenylmethyl)thio)- is a heterocyclic compound that contains a thieno-isothiazole core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Eigenschaften
CAS-Nummer |
135489-26-8 |
|---|---|
Molekularformel |
C13H11N3OS3 |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
4-amino-3-benzylsulfanylthieno[2,3-c][1,2]thiazole-5-carboxamide |
InChI |
InChI=1S/C13H11N3OS3/c14-9-8-12(19-10(9)11(15)17)16-20-13(8)18-6-7-4-2-1-3-5-7/h1-5H,6,14H2,(H2,15,17) |
InChI-Schlüssel |
CMEYHVKHALNPGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSC2=C3C(=C(SC3=NS2)C(=O)N)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thieno(2,3-c)isothiazole-5-carboxamide, 4-amino-3-((phenylmethyl)thio)- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a thieno-isothiazole derivative with a phenylmethyl thiol compound in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Thieno(2,3-c)isothiazole-5-carboxamide, 4-amino-3-((phenylmethyl)thio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thieno-isothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and substituted thieno-isothiazole derivatives .
Wissenschaftliche Forschungsanwendungen
Thieno(2,3-c)isothiazole-5-carboxamide, 4-amino-3-((phenylmethyl)thio)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development due to its potential biological activities.
Industry: Utilized in the development of materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of thieno(2,3-c)isothiazole-5-carboxamide, 4-amino-3-((phenylmethyl)thio)- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Thiophene derivatives: Known for their applications in materials science and medicinal chemistry.
Isothiazole derivatives: Similar in structure and often used in the development of pharmaceuticals
Uniqueness
Thieno(2,3-c)isothiazole-5-carboxamide, 4-amino-3-((phenylmethyl)thio)- is unique due to its specific substitution pattern and the combination of thieno and isothiazole rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
